

Physicochemical and Thermochemical Properties of 3-Decyne

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Compound of Interest

Compound Name: 3-Decyne

Cat. No.: B165594

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3-Decyne is a ten-carbon internal alkyne. Its thermochemical properties are crucial for understanding its reactivity, stability, and behavior in chemical processes. The following tables summarize key physical and thermochemical data.

Table 1: Physical Properties of 3-Decyne

Property	Value	Unit	Source
Molecular Formula	C ₁₀ H ₁₈	-	[1]
Molecular Weight	138.25	g/mol	[1]
CAS Registry Number	2384-85-2	-	[1]
Boiling Point	175-176	°C	[2]
Melting Point	-58.49 (estimate)	°C	[2]
Density	0.763	g/cm ³	[2]
Vapor Pressure	1.29	mmHg at 25°C	[2]
Refractive Index	1.4350	-	[2]

Table 2: Thermochemical Data for 3-Decyne

This table presents the key thermochemical parameters for **3-decyne**. It is important to distinguish between experimentally determined values and those derived from computational

models.

Property	Symbol	Value	Unit	Method	Source
Experimental Data					
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	21.8 ± 3.3	kJ/mol	Calorimetry (Hydrogenation)	[3]
Enthalpy of Hydrogenation	$\Delta_r H^\circ$	-271.4 ± 2.0	kJ/mol	Calorimetry (Hydrogenation)	[4]
Calculated Data					
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	236.12	kJ/mol	Joback Method	[5]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	24.78	kJ/mol	Joback Method	[5]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	40.01	kJ/mol	Joback Method	[5]

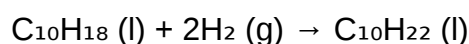
Experimental Protocols

The primary experimental value for the enthalpy of formation of **3-decyne** was determined through reaction calorimetry, specifically, the heat of hydrogenation.

Determination of Enthalpy of Formation via Hydrogenation Calorimetry

The standard enthalpy of formation of **3-decyne** was derived from its heat of hydrogenation to n-decane. The experimental procedure, as described by Rogers, Dagdagan, et al. (1979), involves the catalytic hydrogenation of the alkyne in a solvent and measuring the heat evolved during the reaction.[3][4]

Principle: The enthalpy of a reaction ($\Delta_r H^\circ$) is the difference between the sum of the standard enthalpies of formation ($\Delta_f H^\circ$) of the products and the reactants. For the hydrogenation of **3-decyne**:



The enthalpy of reaction is given by: $\Delta_r H^\circ = \Delta_f H^\circ(\text{C}_{10}\text{H}_{22}) - [\Delta_f H^\circ(\text{C}_{10}\text{H}_{18}) + 2 * \Delta_f H^\circ(\text{H}_2)]$

Since the standard enthalpy of formation of an element in its standard state (H_2) is zero, the equation simplifies, allowing for the calculation of the enthalpy of formation of **3-decyne** if the enthalpy of reaction and the enthalpy of formation of n-decane are known.

General Experimental Protocol:

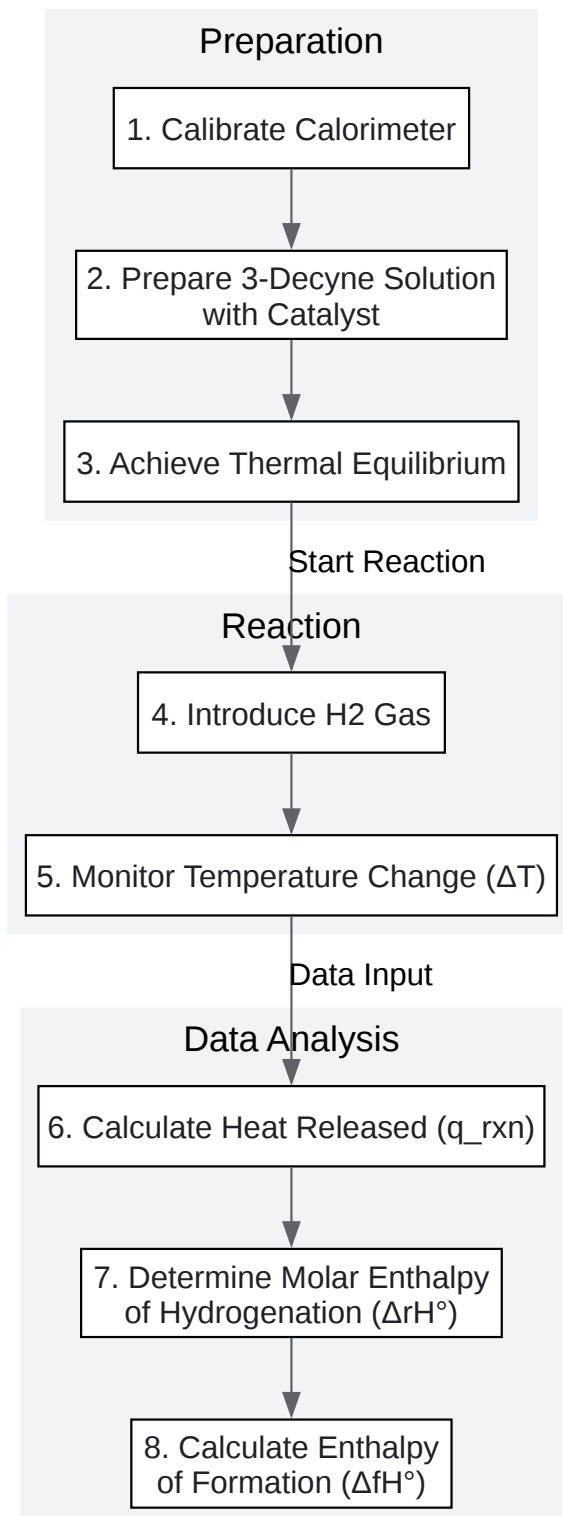
- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by using an electrical heater.[6]
- **Sample Preparation:** A precise amount of **3-decyne** is dissolved in a suitable solvent, typically a hydrocarbon like hexane.[4] A hydrogenation catalyst (e.g., platinum or palladium on carbon) is added to the solution.
- **Reaction Initiation:** The calorimeter is charged with the sample solution and allowed to reach thermal equilibrium. The reaction is initiated by introducing a known amount of hydrogen gas into the reaction vessel under constant pressure.
- **Temperature Measurement:** The temperature change (ΔT) of the system is carefully monitored and recorded as the exothermic hydrogenation reaction proceeds.
- **Heat Calculation:** The heat released by the reaction (q_{rxn}) is calculated from the temperature change and the heat capacity of the calorimeter.

- Enthalpy Calculation: The molar enthalpy of hydrogenation ($\Delta_r H^\circ$) is determined by dividing the heat released by the number of moles of **3-decyne** reacted.
- Calculation of $\Delta_f H^\circ$: The standard enthalpy of formation of **3-decyne** is then calculated using the measured $\Delta_r H^\circ$ and the known standard enthalpy of formation of the product, n-decane.

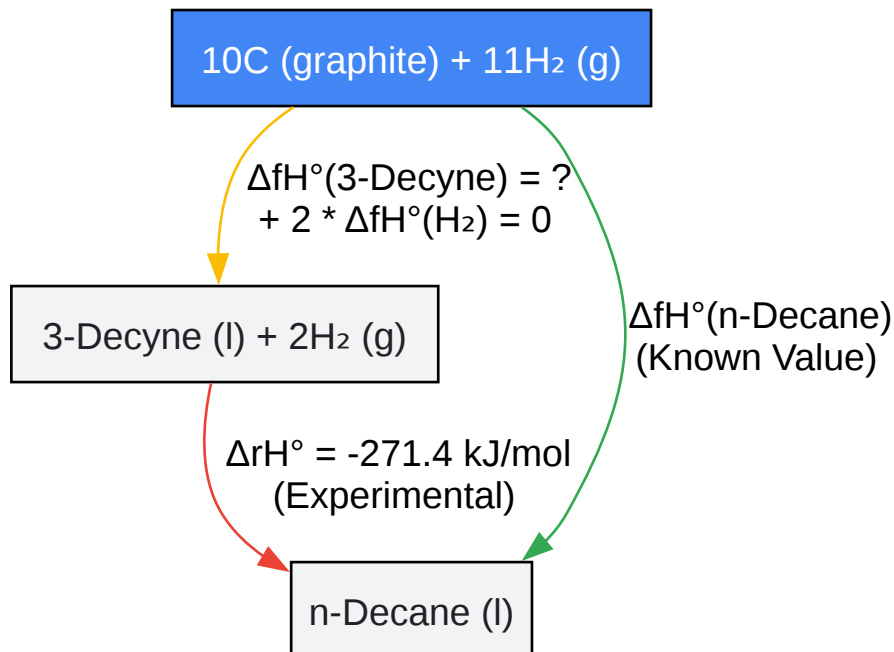
Visualizations

The following diagrams illustrate the experimental workflow for hydrogenation calorimetry and the logical relationship used to derive the enthalpy of formation.

Experimental Workflow: Hydrogenation Calorimetry



Thermochemical Cycle for 3-Decyne Enthalpy of Formation



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